molecular formula C7H12ClN5 B13333383 6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine

6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine

Cat. No.: B13333383
M. Wt: 201.66 g/mol
InChI Key: CNYHXCROGLKAFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine typically involves the nucleophilic substitution of a chloro group on a pyrimidine ring. One common method involves the reaction of 2,4,6-trichloropyrimidine with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets .

Properties

Molecular Formula

C7H12ClN5

Molecular Weight

201.66 g/mol

IUPAC Name

6-chloro-4-N-propan-2-ylpyrimidine-2,4,5-triamine

InChI

InChI=1S/C7H12ClN5/c1-3(2)11-6-4(9)5(8)12-7(10)13-6/h3H,9H2,1-2H3,(H3,10,11,12,13)

InChI Key

CNYHXCROGLKAFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=NC(=N1)N)Cl)N

Origin of Product

United States

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